1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone is a heterocyclic organic compound with significant relevance in medicinal chemistry and pharmaceuticals. This compound features a pyrimidine ring substituted with two methyl groups and a pyrrolidinone moiety, which contributes to its unique properties and potential applications.
The compound is synthesized through various chemical reactions involving pyrimidine derivatives and pyrrolidinones. Its synthesis and characterization have been explored in several studies, highlighting its pharmacological potential.
1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone can be classified as:
The synthesis of 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone typically involves multi-step reactions that may include:
For example, one method includes the use of 2-thiobarbituric acid and ammonium acetate in a one-pot reaction under ultrasonic irradiation, which has shown to yield high efficiency and purity for related compounds . The reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yields.
The molecular structure of 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone can be represented as follows:
The structure includes:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and purity.
1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone participates in various chemical reactions:
For instance, reactions involving this compound can lead to the formation of more complex heterocycles or functionalized derivatives that may exhibit enhanced biological activity.
The mechanism of action for compounds like 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone often involves:
Research has indicated that similar compounds may exhibit antimicrobial or anti-inflammatory properties, suggesting potential applications in treating various diseases .
Relevant data from sources like the NIST Chemistry WebBook provide further insights into thermochemical properties such as enthalpy of formation .
1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone has several scientific uses:
The molecular hybrid 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone represents a strategically engineered scaffold merging two nitrogen-containing heterocycles with established pharmacological significance. This hybrid architecture exemplifies contemporary medicinal chemistry approaches aimed at enhancing target affinity, selectivity, and pharmacokinetic properties through rational structural integration. The 2-pyrrolidinone moiety contributes a semi-saturated, amide-containing heterocycle with inherent three-dimensionality, while the 2,6-dimethylpyrimidine component provides an electron-deficient aromatic system capable of diverse binding interactions. Such molecular hybrids continue to gain prominence in drug discovery due to their ability to simultaneously engage multiple biological targets or binding subpockets, potentially overcoming limitations associated with single-heterocycle pharmacophores [1] [5]. The deliberate incorporation of methyl substituents at the pyrimidine 2- and 6-positions represents a calculated structural modification to influence electronic distribution, steric occupancy, and overall physicochemical behavior, thereby fine-tuning biological activity [6].
Pyrimidine-pyrrolidinone hybrids constitute a privileged chemotype in modern drug design due to their multifaceted interaction capabilities with biological targets and favorable ADME profiles. The pyrrolidinone ring system offers significant advantages over fully aromatic counterparts:
Spatial Exploration & Conformational Dynamics: The non-planar, sp³-hybridized nature of the pyrrolidinone ring enables enhanced three-dimensional coverage of pharmacophore space. This characteristic, termed "pseudorotation," allows the scaffold to adopt multiple low-energy conformations, facilitating optimal interactions with structurally diverse binding sites [1]. The ring puckering flexibility permits substituents to orient in spatially distinct manners inaccessible to flat aromatic systems, potentially improving complementarity with target proteins.
Hydrogen Bonding & Polarity: The carbonyl group of the pyrrolidinone ring serves as a strong hydrogen bond acceptor, while the adjacent amide N-H (in the lactam tautomer) can function as a hydrogen bond donor. This dual functionality enhances water solubility and facilitates critical interactions with target biomolecules. The inherent polarity of the pyrrolidinone moiety contributes to improved aqueous solubility compared to purely aromatic systems, as evidenced by higher LogS values (predicted aqueous solubility) for pyrrolidinone-containing compounds versus their pyrrole counterparts (LogS = 0.809 vs. -0.542) [1].
Synergistic Target Engagement: The pyrimidine ring complements the pyrrolidinone by offering additional hydrogen bonding sites through its nitrogen atoms and providing a planar, electron-deficient surface suitable for π-π stacking interactions with aromatic amino acid residues. This combination has proven effective across therapeutic areas, as demonstrated by compounds like R428 (bemcentinib), a pyrrolo[2,3-d]pyrimidine acting as a potent and selective Axl kinase inhibitor (IC₅₀ = 14 nM) currently in phase II clinical trials [4]. Other notable examples include vonoprazan (acid suppressant) and tofacitinib (JAK inhibitor for autoimmune disorders), underscoring the therapeutic versatility of this hybrid system [5].
Bioisosteric Utility: Pyrimidine-pyrrolidinone hybrids often serve as effective bioisosteres for phenyl or other aromatic π-systems, modulating electronic properties, reducing metabolic susceptibility, and improving solubility without compromising target affinity. This replacement strategy has successfully generated novel antibacterial agents overcoming resistance in multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with MIC values reaching 0.5–1.0 μg/mL [6].
Table 1: Comparative Physicochemical Properties of Key Heterocyclic Components
Molecular Descriptor | Pyrrolidinone | 2,6-Dimethylpyrimidine | Pyrrole |
---|---|---|---|
Total SASA (Ų) | ~258.8 | ~220-240* | 236.3 |
FOSA (Hydrophobic SASA, Ų) | ~225.5 | ~180-200* | 0 |
FISA (Hydrophilic SASA, Ų) | ~33.3 | ~40-60* | 31.5 |
LogP | ~0.46 | ~1.0-1.5* | 0.75 |
LogS | 0.809 | -0.8 to -1.2* | -0.542 |
Dipole Moment (D) | 1.41 | 2.0-3.0* | 2.93 |
H-Bond Donors | 1.0 | 0 | 1.0 |
H-Bond Acceptors | 1.5 | 2.0 | 0.5 |
PSA (Ų) | 16.46 | 30-40* | 13.96 |
SASA: Solvent Accessible Surface Area; FOSA: Hydrophobic component of SASA; FISA: Hydrophilic component of SASA; PSA: Polar Surface Area; *Estimated values based on analogous structures [1] [6] [8].
The 2,6-dimethylpyrimidine component in 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone imparts critical electronic and steric properties that profoundly influence molecular recognition and bioavailability:
Electronic Modulation & Enhanced π-Stacking: Methyl substituents at the 2- and 6-positions exert significant electron-donating effects (+I effect), raising the electron density of the pyrimidine ring. This modification fine-tunes the π-stacking capability and alters hydrogen-bonding propensity compared to unsubstituted pyrimidine. The increased electron density can enhance interactions with electron-deficient aromatic residues (e.g., phenylalanine, tyrosine) in protein binding pockets through complementary π-π stacking. Additionally, dimethyl substitution elevates the pKₐ of the pyrimidine nitrogen atoms, strengthening their capacity to function as hydrogen bond acceptors [6] [8].
Steric Control of Binding Orientation: The methyl groups introduce defined steric constraints that restrict rotational freedom around the pivotal bond connecting the pyrimidine and pyrrolidinone rings. This conformational restriction can significantly impact binding mode and selectivity. In kinase inhibitors like BMS-777607 (a pyrimidine-based Axl/c-Met inhibitor, IC₅₀ = 1.1 nM), analogous 2,6-disubstitution patterns orient the molecule optimally within the ATP-binding cleft, facilitating critical hydrophobic contacts with gatekeeper residues [4]. The methyl groups may also block metabolic oxidation at these positions, potentially enhancing metabolic stability.
Hydrophobic Pocket Occupation: The methyl substituents create localized hydrophobic domains critical for engaging lipophilic subpockets in target proteins. In carbonic anhydrase IX (CA IX) inhibitors, hydrophobic substituents on heterocyclic sulfonamides improve selectivity for the tumor-associated isoform over off-target cytosolic isoforms like CA I and II. Benzenesulfonamides bearing pyrrolidinone moieties achieve Kd values of ~50 nM against CA IX by exploiting such hydrophobic interactions within the enzyme's active site [7].
Modulation of Physicochemical Properties: The methyl groups increase lipophilicity (LogP) compared to unsubstituted pyrimidine, improving membrane permeability while maintaining water solubility through the polar pyrimidine nitrogens and pyrrolidinone carbonyl. This balanced hydrophilicity-lipophilicity profile (LogP ~1.0-1.5, estimated) facilitates cellular uptake and oral bioavailability, as evidenced by pyrimidine-containing antifibrotic agents like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) which demonstrated favorable pharmacokinetics (Cₘₐₓ = 592 ± 62 μg/mL, t₁/₂ = 26.2 ± 0.9 h, oral bioavailability = 40.7%) in rat models [3] [6].
Pyrrolidinone derivatives exhibit broad pharmacological profiles, with significant applications in central nervous system (CNS) disorders and antimicrobial therapy, positioning 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone as a scaffold of substantial interest:
Table 2: Pharmacological Profile of Pyrrolidinone-Containing Compounds in CNS and Antimicrobial Therapeutics
Therapeutic Area | Compound/Scaffold | Biological Target/Activity | Key Findings/Activity | Reference |
---|---|---|---|---|
CNS Disorders | R428 (Bemcentinib) | Axl Kinase Inhibition | IC₅₀ = 14 nM; Phase II trials for AML; suppresses microglial activation | [4] |
BPI-9016M | Dual Axl/c-Met Inhibition | Phase I/II trials for NSCLC/solid tumors; neuroprotective effects | [4] | |
Gilteritinib | Multi-kinase (Axl, FLT3) Inhibitor | Approved for AML; crosses BBB; IC₅₀ (Axl) = 20-30 nM | [4] | |
Pyrrolo[2,3-d]pyrimidine derivatives | Axl/c-Met Inhibition | Compound 13b: IC₅₀ (Axl) = 8.2 nM; suppressed BaF3/TEL-Axl xenografts | [4] | |
Antimicrobials | Linezolid-Pyrimidine Hybrids | Bacterial Ribosome (50S subunit) | MIC = 0.5–1.0 μg/mL against M. tuberculosis H37Rv; overcomes resistance | [6] |
Isatin-Pyrimidine Hybrids | Mycobacterium tuberculosis InhA | MIC = 0.48 μg/mL (MDR-TB); IC₅₀ (InhA) = 0.6 μM | [6] | |
Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines | COX-1/COX-2 Inhibition | Potent anti-inflammatory/analgesic; low ulcerogenic potential | [2] | |
Benzenesulfonamide-pyrrolidinones | Carbonic Anhydrase IX (CA IX) | Kd ≈ 50 nM; selective inhibition of tumor-associated isoform | [7] |
The strategic integration of the 2,6-dimethylpyrimidine and 2-pyrrolidinone rings in 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone creates a versatile pharmacophore with demonstrated applicability across CNS, antimicrobial, and anti-inflammatory therapeutic domains. Its balanced physicochemical properties, capacity for multi-target engagement, and adaptability to structural optimization underscore its significance as a lead scaffold in contemporary drug discovery efforts.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7